molecular formula C9H13BrN2O2 B12430043 Pyridostigmine-d3 (bromide)

Pyridostigmine-d3 (bromide)

Número de catálogo: B12430043
Peso molecular: 264.13 g/mol
Clave InChI: VNYBTNPBYXSMOO-FJCVKDQNSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pyridostigmine-d3 (bromide) is a useful research compound. Its molecular formula is C9H13BrN2O2 and its molecular weight is 264.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyridostigmine-d3 (bromide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridostigmine-d3 (bromide) including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Pyridostigmine-d3 (bromide) is a deuterated form of pyridostigmine bromide, a reversible acetylcholinesterase inhibitor primarily used in the management of myasthenia gravis (MG) and as a protective agent against nerve agents. This article explores the biological activity of pyridostigmine-d3, focusing on its pharmacodynamics, mechanisms of action, therapeutic applications, and associated research findings.

Pyridostigmine-d3 functions by inhibiting the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of acetylcholine (ACh) in the neuromuscular junction. By preventing ACh degradation, pyridostigmine-d3 increases the availability of ACh, enhancing neuromuscular transmission and improving muscle strength in patients with MG .

The compound's mechanism is particularly significant in autoimmune conditions like MG, where antibodies disrupt ACh receptor function. Pyridostigmine-d3 helps restore neuromuscular function by increasing ACh levels, thus alleviating symptoms such as muscle weakness and fatigue .

Pharmacokinetics

Pyridostigmine-d3 exhibits a pharmacokinetic profile similar to that of its non-deuterated counterpart. It is rapidly absorbed following oral administration, with a peak plasma concentration typically reached within 1-2 hours. The elimination half-life is approximately 3.7 hours, necessitating multiple daily doses to maintain therapeutic levels .

Therapeutic Applications

Pyridostigmine-d3 is primarily indicated for:

  • Myasthenia Gravis : It is the most commonly prescribed medication for symptomatic treatment in MG, improving muscle strength and endurance .
  • Chemical Warfare Protection : The drug is also utilized as a prophylactic agent against organophosphate poisoning, providing protection against certain nerve agents by preserving AChE activity in critical tissues .

Case Studies and Research Findings

  • Effectiveness in Myasthenia Gravis :
    • A study involving 2369 MG patients reported that 61% were using pyridostigmine, with a median effectiveness score of 60 on a scale of 0-100. Side effects were reported by 91% of users, highlighting the need for careful monitoring during treatment .
  • Cognitive and Physiological Effects :
    • Research has shown that pyridostigmine improves cognitive function, including reaction times and memory performance in healthy individuals. In controlled studies, subjects demonstrated enhanced attention and reduced error rates on tracking tasks when administered pyridostigmine at standard doses .
  • Neuroprotective Effects :
    • Pyridostigmine has been shown to protect acetylcholinesterase activity in human intercostal muscles from inhibition by organophosphate compounds. This suggests its potential utility in mitigating the effects of pesticide exposure among agricultural workers .

Adverse Effects

While pyridostigmine-d3 is generally well-tolerated, it can cause side effects such as:

  • Gastrointestinal disturbances (e.g., diarrhea, abdominal cramps)
  • Neurological symptoms (e.g., muscle cramps, blurred vision)
  • Increased urinary urgency

A notable case report indicated elevated bromide levels associated with pyridostigmine use, leading to neurological symptoms. This underscores the importance of monitoring bromide levels in patients receiving this medication .

Propiedades

Fórmula molecular

C9H13BrN2O2

Peso molecular

264.13 g/mol

Nombre IUPAC

[1-(trideuteriomethyl)pyridin-1-ium-3-yl] N,N-dimethylcarbamate;bromide

InChI

InChI=1S/C9H13N2O2.BrH/c1-10(2)9(12)13-8-5-4-6-11(3)7-8;/h4-7H,1-3H3;1H/q+1;/p-1/i3D3;

Clave InChI

VNYBTNPBYXSMOO-FJCVKDQNSA-M

SMILES isomérico

[2H]C([2H])([2H])[N+]1=CC=CC(=C1)OC(=O)N(C)C.[Br-]

SMILES canónico

C[N+]1=CC=CC(=C1)OC(=O)N(C)C.[Br-]

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.